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Compound of Interest

Compound Name: LY2228820

Cat. No.: B7881755 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing

LY2228820, a potent and selective p38 mitogen-activated protein kinase (MAPK) inhibitor, in in

vitro angiogenesis assays.

Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in

both normal physiological functions and pathological conditions such as tumor growth and

metastasis.[1][2] The p38 MAPK signaling pathway plays a crucial role in mediating the effects

of various pro-angiogenic factors.[1][2][3] LY2228820 is a small molecule inhibitor that

selectively targets the p38α and p38β isoforms of p38 MAPK, making it a valuable tool for

investigating the role of this pathway in angiogenesis and for evaluating its potential as an anti-

angiogenic therapeutic agent.[1][3][4][5]

Mechanism of Action
LY2228820 functions as an ATP-competitive inhibitor of p38α and p38β MAPK.[3][4][5] By

binding to the ATP-binding pocket of these kinases, it prevents their activation and subsequent

phosphorylation of downstream targets.[5][6] This inhibition disrupts the signaling cascade

initiated by pro-angiogenic stimuli such as vascular endothelial growth factor (VEGF), basic

fibroblast growth factor (bFGF), epidermal growth factor (EGF), and interleukin-6 (IL-6).[1][3]
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The downstream effects of LY2228820 treatment include the reduced expression and secretion

of pro-angiogenic cytokines and a decrease in endothelial cell migration and tube formation,

key events in the angiogenic process.[2][3][6]

Signaling Pathway
The p38 MAPK pathway is a central regulator of cellular responses to external stimuli. In the

context of angiogenesis, its inhibition by LY2228820 impacts several key downstream effectors.
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Caption: p38 MAPK signaling pathway in angiogenesis and its inhibition by LY2228820.
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Quantitative Data Summary
The following table summarizes the reported effects of LY2228820 on in vitro angiogenesis.

Assay Cell Type Stimulus
LY2228820
Concentrati
on

Observed
Effect

Reference

Endothelial

Cord

Formation

Human

ECFCs /

ADSCs

VEGF, bFGF,

EGF, IL-6
1 µM

Significant

decrease in

cord

formation

[3]

Tumor-Driven

Cord

Formation

Human

ECFCs /

ADSCs

Tumor Cell

Conditioned

Media

1 µM

Dramatic

decrease in

cord

formation

[2][3]

Cytokine

Secretion

Various

Tumor Cell

Lines

- Not specified

Significant

reduction in

VEGF, bFGF,

EGF, IL-6, IL-

8, and

angiogenin

secretion

[2][3]

MK2

Phosphorylati

on

Anisomycin-

stimulated

HeLa cells

Anisomycin 9.8 nM

Potent and

selective

inhibition

[5]

TNF-α

Secretion

LPS/IFN-γ-

stimulated

macrophages

LPS/IFN-γ
IC50 = 6.3

nM

Potent

inhibition
[5]

Experimental Protocols
In Vitro Endothelial Cord Formation Assay
This protocol is adapted from studies investigating the effect of LY2228820 on growth factor

and tumor-driven angiogenesis.[3]
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Materials:

Human Endothelial Colony Forming Cells (ECFCs)

Adipose-Derived Stem Cells (ADSCs)

Co-culture medium (e.g., EGM-2)

Growth factors: VEGF, bFGF, EGF (10 ng/mL), IL-6 (100 ng/mL)

LY2228820 dimesylate (1 µM)

DMSO (vehicle control)

96-well plates

Matrigel™ or other basement membrane extract

Formaldehyde (3.7%)

Ethanol (70%)

Workflow:

Caption: Workflow for the in vitro endothelial cord formation assay.

Procedure:

Plate Coating: Thaw Matrigel™ on ice and coat the wells of a 96-well plate according to the

manufacturer's instructions. Allow the gel to solidify at 37°C for at least 30 minutes.

ADSC Seeding: Seed ADSCs onto the solidified Matrigel™ at a density that allows them to

form a sub-confluent monolayer.

ECFC Seeding: After 4 hours, overseed the ADSCs with ECFCs.

Treatment: Prepare co-culture medium containing the desired growth factors (VEGF, bFGF,

EGF, or IL-6) with either LY2228820 (1 µM) or an equivalent concentration of DMSO as a

vehicle control.
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Incubation: Add the treatment medium to the wells and incubate the plate at 37°C in a

humidified incubator with 5% CO2 for 96 hours.

Fixation: After the incubation period, carefully remove the medium and fix the cells by adding

3.7% formaldehyde for 10 minutes, followed by a 20-minute incubation with ice-cold 70%

ethanol.

Imaging and Analysis: Acquire images of the endothelial cord networks using a microscope.

Quantify the extent of cord formation by measuring parameters such as total tube length,

number of junctions, and number of loops using appropriate image analysis software.

Cytokine Secretion Assay
This protocol outlines the steps to assess the effect of LY2228820 on the secretion of pro-

angiogenic cytokines from tumor cells.[3]

Materials:

Tumor cell line of interest

Appropriate cell culture medium

LY2228820

DMSO (vehicle control)

6-well plates

ELISA kits or multiplex cytokine assay system for desired cytokines (e.g., VEGF, bFGF, EGF,

IL-6, IL-8, angiogenin)

Procedure:

Cell Seeding: Plate tumor cells in 6-well plates at a density that will result in a sub-confluent

monolayer after 24 hours.

Treatment: After 24 hours, replace the medium with fresh medium containing either

LY2228820 at the desired concentration or DMSO.
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Conditioned Medium Collection: Incubate the cells for 72 hours. Collect the conditioned

medium and centrifuge to remove cell debris.

Cytokine Analysis: Analyze the levels of pro-angiogenic cytokines in the conditioned medium

using ELISA or a multiplex assay system according to the manufacturer's instructions.

Data Normalization: Normalize the cytokine concentrations to the cell number in each well to

account for any effects of the treatment on cell proliferation.

Conclusion
LY2228820 is a valuable pharmacological tool for studying the role of the p38 MAPK pathway

in angiogenesis. The provided protocols for in vitro angiogenesis assays can be adapted to

investigate the anti-angiogenic potential of this compound in various experimental settings. The

significant reduction in endothelial cord formation and pro-angiogenic cytokine secretion upon

LY2228820 treatment highlights its potential as an anti-cancer therapeutic agent.[1][2][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for LY2228820 in In
Vitro Angiogenesis Assays]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7881755#ly2228820-treatment-for-in-vitro-
angiogenesis-assay]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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